(Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide
CAS No.: 1103514-30-2
Cat. No.: VC4768944
Molecular Formula: C19H18N2O2
Molecular Weight: 306.365
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1103514-30-2 |
|---|---|
| Molecular Formula | C19H18N2O2 |
| Molecular Weight | 306.365 |
| IUPAC Name | N-methyl-1-[(Z)-3-phenylprop-2-enoyl]-2,3-dihydroindole-2-carboxamide |
| Standard InChI | InChI=1S/C19H18N2O2/c1-20-19(23)17-13-15-9-5-6-10-16(15)21(17)18(22)12-11-14-7-3-2-4-8-14/h2-12,17H,13H2,1H3,(H,20,23)/b12-11- |
| Standard InChI Key | HMIGKSDMRNMBOZ-QXMHVHEDSA-N |
| SMILES | CNC(=O)C1CC2=CC=CC=C2N1C(=O)C=CC3=CC=CC=C3 |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound features a 2,3-dihydroindole (indoline) core, wherein the aromatic indole ring is partially saturated. Key substituents include:
-
N-Methyl carboxamide at position 2, contributing to hydrogen-bonding potential and metabolic stability .
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(Z)-3-Phenylacryloyl group at position 1, introducing a conjugated α,β-unsaturated ketone system with a phenyl substituent. The Z-configuration imposes steric constraints that may influence target binding .
Table 1: Molecular Properties of (Z)-N-Methyl-1-(3-Phenylacryloyl)indoline-2-Carboxamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₈N₂O₂ | |
| Molecular Weight | 306.36 g/mol | |
| CAS Registry Number | 1099655-67-0 (parent compound) | |
| Stereochemistry | Z-configuration at acryloyl |
The Z-isomer’s spatial arrangement likely affects its electronic profile and intermolecular interactions compared to the E-isomer, though experimental data on this distinction remain sparse .
Synthetic Routes and Optimization
Core Scaffold Construction
Indoline-2-carboxamide derivatives are typically synthesized via peptide coupling or acid chloride reactions. For example, indoline-2-carboxylic acid intermediates are coupled with amines or acyl chlorides using agents like TBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) .
Key Steps for N-Methylation:
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Methylamine Introduction: Reaction of indoline-2-carboxylic acid with methylamine in the presence of TBTU yields the N-methyl carboxamide .
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Acryloyl Group Addition: Acylation at position 1 using 3-phenylacryloyl chloride under controlled conditions ensures retention of the Z-configuration .
Table 2: Representative Synthesis of Indoline-2-Carboxamides
| Step | Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Indoline-2-carboxylic acid → Methylamide | TBTU, methylamine, DMF, RT | 75% | |
| 2 | Acylation at position 1 | 3-Phenylacryloyl chloride, pyridine | 62% |
Stereochemical Control
The Z-configuration is preserved by employing low-temperature reactions and avoiding prolonged heating, which could promote isomerization . Chiral resolution techniques, such as enzymatic separation using Candida antarctica lipase, have been reported for related indoline enantiomers .
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
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LogP: Estimated at 3.2 (moderate lipophilicity), favoring blood-brain barrier penetration .
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Aqueous Solubility: Poor (<10 μM) due to the aromatic acryloyl group, necessitating formulation enhancements .
Metabolic Stability
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Hepatic Microsomal Stability: Analogous indoline-2-carboxamides exhibit moderate stability in mouse microsomes (t₁/₂ = 45 min), with CYP3A4-mediated oxidation as a primary metabolic pathway .
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Plasma Protein Binding: High (>90%) due to hydrophobic interactions, reducing free fraction bioavailability .
Biological Activities and Mechanisms
Antiparasitic Activity
Indoline-2-carboxamides demonstrate trypanocidal activity against Trypanosoma brucei (EC₅₀ = 0.02 μM), attributed to protease inhibition . The N-methyl group enhances metabolic stability, critical for in vivo efficacy .
Table 3: Biological Data for Selected Analogues
| Compound | Activity (IC₅₀/EC₅₀) | Target Organism/Cell Line | Reference |
|---|---|---|---|
| (R)-Indoline-2-carboxamide | 0.02 μM | Trypanosoma brucei | |
| 5-Fluoroindoline derivative | 64.2% inhibition | Carrageenan-induced edema |
Anticancer Effects
3-(1H-Indol-3-yl)-1-(naphthalenyl)prop-2-en-1-one derivatives exhibit cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 8.2 μM), mediated by apoptosis induction via caspase-3 activation . The acryloyl group’s conjugation likely contributes to electrophilic reactivity with cellular thiols .
Challenges and Future Directions
Isomer-Specific Activity
The Z vs. E configuration’s impact on target binding remains underexplored. Computational docking studies suggest the Z-isomer may better accommodate hydrophobic binding pockets .
Toxicity Concerns
High-dose regimens of indoline-2-carboxamides in murine models caused hepatic toxicity (ALT elevation > 200 U/L), necessitating structural refinements .
Formulation Strategies
Nanoparticle encapsulation or prodrug approaches (e.g., phosphate esters) could improve solubility and tolerability .
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